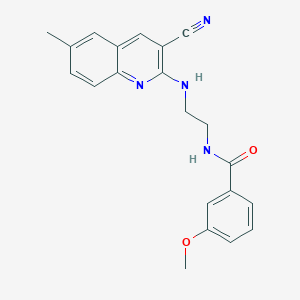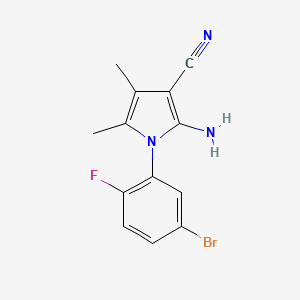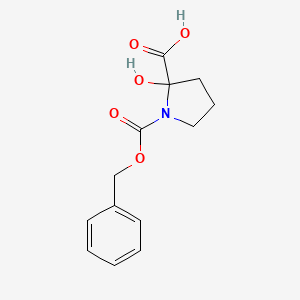
1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It contains a pyrrolidine ring, a benzyloxycarbonyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group in pyrrolidine, followed by the introduction of the benzyloxycarbonyl group. One common method is the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 1-((Benzyloxy)carbonyl)-2-oxopyrrolidine-2-carboxylic acid.
Reduction: Formation of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. Additionally, the compound can participate in nucleophilic acyl substitution reactions, where the carboxylic acid group is activated and reacts with nucleophiles to form new bonds .
Comparison with Similar Compounds
Similar Compounds
- 1-((Benzyloxy)carbonyl)-2-oxopyrrolidine-2-carboxylic acid
- 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-methanol
- 1-((Benzyloxy)carbonyl)-2-aminopyrrolidine-2-carboxylic acid
Uniqueness
1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which allows it to undergo a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in organic chemistry and related fields .
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-11(16)13(18)7-4-8-14(13)12(17)19-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2,(H,15,16) |
InChI Key |
NHQMTHMVJDYTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12884884.png)
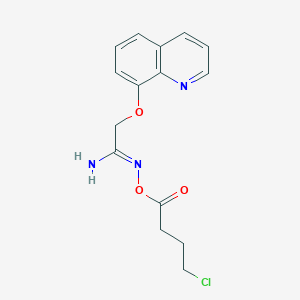

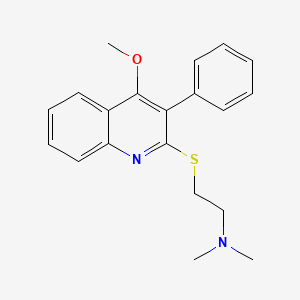
![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)
![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)

![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)


